AMP N1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

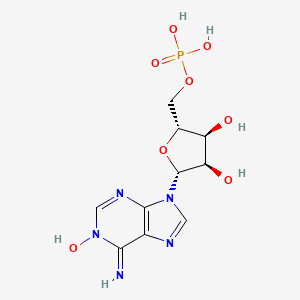

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-hydroxy-6-iminopurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-8-5-9(13-3-15(8)18)14(2-12-5)10-7(17)6(16)4(23-10)1-22-24(19,20)21/h2-4,6-7,10-11,16-18H,1H2,(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPUYVZFYMGZQX-KQYNXXCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=CN(C2=N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=CN(C2=N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Biosynthetic Pathways

Elucidation of the N1-Oxidation Moiety in Adenine (B156593) Nucleotides

The definitive identification of AMP N1-oxide, particularly from complex biological matrices such as royal jelly, has been achieved through a combination of chromatographic separation and sophisticated spectroscopic techniques. tandfonline.com The structural confirmation of the N1-oxidation on the adenine ring is a crucial aspect of its characterization.

Initial isolation procedures typically involve extraction followed by chromatographic purification to obtain the compound in a pure form. tandfonline.com Subsequent structural analysis relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data for Adenosine (B11128) N1-oxide Derivatives:

| Spectroscopic Method | Key Observations for Adenosine N1-oxide Moiety | Reference |

| ¹H-NMR | Chemical shifts in the adenine base moiety show patterns similar to those of chemically synthesized adenosine monophosphate N1-oxide. | researchgate.net |

| ¹³C-NMR | The ¹³C chemical shifts indicate a loss of aromaticity in the purine (B94841) ring compared to the parent nucleotide, a characteristic feature of N-oxidation. | researchgate.net |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, confirming the addition of an oxygen atom to the AMP molecule. | researchgate.net |

These analytical methods collectively provide unequivocal evidence for the presence of the N1-oxide functionality on the adenine base of AMP. The chemical shifts observed in both ¹H and ¹³C NMR spectra are particularly informative, revealing the electronic redistribution within the purine ring system upon N-oxidation.

Biosynthesis and Enzymatic Formation of this compound

While the precise, fully elucidated biosynthetic pathway for this compound in biological systems like royal jelly remains to be definitively established, scientific evidence points towards a mechanism involving enzymatic activity and the generation of reactive oxygen species.

Royal jelly is known to contain the enzyme glucose oxidase. researchgate.net This enzyme catalyzes the oxidation of glucose to produce gluconic acid and hydrogen peroxide (H₂O₂), a prominent reactive oxygen species (ROS). researchgate.net

The generation of ROS, such as hydrogen peroxide, is a key factor in the proposed formation of this compound. nih.gov ROS are highly reactive molecules that can induce oxidative damage to various biomolecules, including nucleic acids. nih.gov It is well-documented that hydrogen peroxide can lead to the formation of adenine N1-oxide in DNA. nih.gov This suggests a plausible non-enzymatic or enzyme-assisted pathway where AMP is oxidized at the N1 position by ROS generated in its vicinity.

Proposed General Scheme for ROS-Mediated N1-Oxidation:

Enzymatic ROS Production: Glucose oxidase, present in the biological matrix, catalyzes the oxidation of glucose, leading to the formation of hydrogen peroxide.

Oxidation of Adenine Moiety: The generated hydrogen peroxide, or other derived ROS, acts as an oxidizing agent, attacking the electron-rich nitrogen atoms of the adenine ring of AMP.

Formation of this compound: The N1 atom of the adenine moiety is oxidized, resulting in the formation of this compound.

While a specific enzyme responsible for the direct N1-oxidation of AMP has not been definitively identified, the broad class of enzymes known as oxidoreductases are responsible for catalyzing oxidation-reduction reactions. wikipedia.org It is conceivable that an uncharacterized oxidoreductase could directly catalyze the N1-oxidation of adenine nucleotides, utilizing molecular oxygen or another oxidizing substrate.

Further research is required to isolate and characterize any specific enzymes involved in the direct biosynthesis of this compound. The study of such an enzyme would provide critical insights into the regulation and physiological significance of this modification.

Theoretical Chemical Investigations of Purine N1-Oxide Formation and Stability

Computational chemistry provides valuable theoretical insights into the formation, structure, and stability of purine N-oxides. These studies employ quantum chemical methods to model the electronic structure and energetics of these molecules.

Theoretical calculations have been utilized to study the oxidation of purine bases, including adenine. acs.org These computational approaches can help to predict the most likely sites of oxidation and the thermodynamic feasibility of such reactions. For instance, computational studies on the oxidation of guanine (B1146940) have provided detailed mechanistic pathways. wayne.edu While specific computational studies focusing exclusively on the formation and stability of this compound are not extensively reported, the principles derived from broader purine oxidation studies are applicable.

Key Aspects Investigated by Theoretical Methods:

| Theoretical Approach | Application to Purine N-Oxides |

| Quantum Mechanics (QM) | Calculation of electronic structure, charge distribution, and reaction energetics to predict the reactivity of different nitrogen atoms in the purine ring towards oxidation. |

| Density Functional Theory (DFT) | A widely used QM method to investigate the mechanisms of oxidation reactions and determine the stability of the resulting N-oxide products. acs.org |

| Free Energy Calculations | Estimation of the thermodynamic stability of different purine isomers and their oxidized derivatives, providing insights into their relative abundance. acs.org |

Studies on adenosine N1-oxide have shown that it is more resistant to enzymatic degradation by adenosine deaminase compared to adenosine, which contributes to its increased stability and prolonged biological activity. researchgate.netnih.gov This enhanced stability is a critical factor in its physiological effects. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography excels at separating mixtures into their individual components, making it indispensable for isolating AMP N1-oxide and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of nucleotides and their derivatives. For this compound, HPLC is employed to isolate it from complex natural products, such as royal jelly, and to assess its purity by separating it from potential byproducts or related compounds. Reversed-phase HPLC, often using C18 columns, is a common approach. Mobile phases typically consist of aqueous buffer solutions, such as phosphate (B84403) buffers, often mixed with organic modifiers like methanol (B129727) or acetonitrile, run under gradient elution conditions to achieve optimal separation. Detection is frequently performed using UV detectors set at wavelengths where adenine-containing compounds absorb, typically around 257 nm researchgate.netzju.edu.cn. Studies have demonstrated the effectiveness of HPLC in separating this compound from adenosine (B11128) monophosphate (AMP) and other related substances, allowing for purity checks zju.edu.cntandfonline.comacs.org. For instance, HPLC has been instrumental in separating diastereomers of styrene (B11656) oxide-induced N1-adenine adducts, showcasing its capability in resolving closely related chemical entities acs.org.

Table 1: Representative HPLC Conditions for Nucleotide Analysis

| Parameter | Detail | Reference |

| Column Type | C18 reversed-phase column (e.g., Waters Symmetry C18) | zju.edu.cn |

| Mobile Phase | Gradient elution with Solvent A (0.4% phosphoric acid) and Solvent B (methanol) | zju.edu.cn |

| Detection | UV detector at 257 nm | zju.edu.cn |

| Application | Separation and quantification of adenosine and related compounds in royal jelly; purity assessment of this compound. | researchgate.netzju.edu.cntandfonline.com |

| Purity Check | Separation of diastereomers (e.g., styrene oxide-AMP adducts) using C-18 column and diode-array detector. | acs.org |

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution, speed, and sensitivity compared to conventional HPLC, making it highly suitable for the analysis of nucleotides in complex biological samples. UPLC methods, often employing columns with smaller particle sizes (e.g., 1.7 µm), can achieve rapid separation of adenine (B156593) nucleotides like ATP, ADP, and AMP, and by extension, this compound researchgate.netwaters.com. A typical UPLC setup for nucleotide analysis might use a BEH Shield RP18 column with a mobile phase comprising monoammonium phosphate solution and acetonitrile. These methods are critical for accurately quantifying this compound within intricate matrices like royal jelly, where it has been identified as a significant component researchgate.net. The speed and efficiency of UPLC enable faster sample throughput and more precise quantification of these vital biomolecules.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and identity of this compound, complementing chromatographic separations.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the molecular identification of polar and thermally labile compounds, including nucleotides and their derivatives. ESI-MS can accurately determine the molecular weight of this compound by generating protonated or deprotonated molecular ions nih.govbunri-u.ac.jp. Coupled with liquid chromatography (LC-ESI-MS), it allows for the identification of compounds within complex mixtures without prior isolation. Furthermore, tandem mass spectrometry (MS/MS) can provide fragmentation data, offering insights into the structural features of this compound by breaking down the parent ion into characteristic fragment ions acs.orgbunri-u.ac.jpresearchgate.net. This capability is crucial for confirming the molecular formula and structural integrity of this compound, especially when dealing with novel or modified nucleotides.

Advanced Methods for Trace Analysis in Complex Biological Samples

Analyzing this compound at trace levels within complex biological samples, such as royal jelly, presents significant challenges due to the presence of interfering substances. Advanced sample preparation techniques, including extraction and purification steps, are critical to isolate this compound before instrumental analysis. For instance, extraction from royal jelly often involves solvents like ethanol (B145695) or perchloric acid, followed by chromatographic cleanup steps zju.edu.cnresearchgate.net. Once extracted and purified, sensitive analytical methods like UPLC coupled with mass spectrometry (UPLC-MS) are employed for precise quantification. These methods allow for the detection and measurement of this compound even at low concentrations, providing valuable data on its presence and distribution in biological matrices researchgate.netresearchgate.net. Research has quantified this compound in royal jelly, indicating its presence as a significant component contributing to its biological activity tandfonline.comresearchgate.net.

Mechanistic Investigations of Cellular and Biochemical Activities

Neurobiological Actions and Neuronal Differentiation

AMP N1-oxide demonstrates significant neurotrophic activity, inducing changes in cellular morphology, gene expression, and proliferation consistent with neuronal differentiation. tandfonline.comoup.com These effects have been primarily studied in the rat pheochromocytoma PC12 cell line, a well-established model for neuronal development.

This compound has been shown to effectively induce neurite outgrowth, or neuritegenesis, from cultured PC12 cells. tandfonline.comnih.govnih.gov This activity is a hallmark of neuronal differentiation, where cells extend processes that will mature into axons and dendrites. nih.gov The compound's potency in this regard is noteworthy; it is reported to be more than 20 times as active as its parent compound, adenosine (B11128) monophosphate (AMP), when comparing the minimal concentrations required to elicit the effect. tandfonline.comnih.gov

The mechanism underlying this action involves the adenosine A2A receptor. nih.govnih.gov Studies indicate that this compound-induced neuritegenesis is mediated through signaling pathways dependent on protein kinase A (PKA). nih.govnih.gov Interestingly, the inhibition of the mitogen-activated protein kinase (MAPK) pathway, another major signaling cascade in neuronal differentiation, does not affect the neurite-promoting activity of this compound. nih.govnih.gov This suggests that this compound activates a specific PKA-dependent signaling route to stimulate the generation of neurites, independent of MAPK signaling. nih.govnih.gov

| Model System | Effect of this compound | Key Signaling Pathway | Reference |

| PC12 Cells | Induces neurite outgrowth (neuritegenesis) | Adenosine A2A receptor-mediated Protein Kinase A (PKA) signaling | tandfonline.comnih.govnih.gov |

Further evidence for the role of this compound in promoting neuronal maturation comes from its ability to stimulate the expression of neurofilament M (NF-M). tandfonline.comoup.comnih.gov NF-M is a specific protein component of the neuronal cytoskeleton in mature neurons. tandfonline.comoup.com The increased expression of this protein is a key indicator that PC12 cells are differentiating into a more mature neuronal phenotype. tandfonline.com The level of maximal NF-M expression induced by this compound has been found to be comparable to that achieved with the well-known neurotrophic agent, Nerve Growth Factor (NGF). tandfonline.com This demonstrates that this compound is a potent inducer of neuronal differentiation, guiding cells toward a mature state. tandfonline.comnih.govoup.com

A critical aspect of terminal neuronal differentiation is the cessation of cell division. This compound has been observed to suppress the proliferation of PC12 cells, an action that correlates well with its neurite outgrowth-promoting activity. tandfonline.comnih.govnih.gov This growth inhibition is a characteristic feature of neurotrophic factors like NGF, which halt the cell cycle before initiating differentiation. nih.govnih.gov The mechanism for this growth suppression is linked to the same adenosine A2A receptor-mediated PKA signaling pathway responsible for neurite outgrowth. nih.gov

In studies using neural stem/progenitor cells (NSCs), high concentrations of this compound (above 20 µM) were found to significantly suppress cell growth, even in the presence of the mitogen basic fibroblast growth factor (FGF-2). nih.govnii.ac.jp This growth-suppressive effect was not seen with the parent compound, AMP, highlighting a unique property of the N1-oxide derivative. nih.govnii.ac.jp

| Cell Type | Effect of this compound | Concentration | Associated Pathway | Reference |

| PC12 Cells | Suppresses proliferation | Not specified | Adenosine A2A receptor-mediated PKA signaling | tandfonline.comnih.govnih.gov |

| Neural Stem/Progenitor Cells (NSCs) | Markedly suppresses cell growth | >20 µM | Not specified | nih.govnii.ac.jp |

Glial Cell Lineage Differentiation

In addition to its effects on neuronal cells, this compound also influences the differentiation of glial cells, specifically astrocytes, from neural stem/progenitor cells (NSCs).

Research has demonstrated that this compound potentiates astrogenesis, the process of generating astrocytes, from cultured NSCs. nih.govnii.ac.jpacs.org When NSCs are cultured in a medium that promotes differentiation (lacking FGF-2), this compound increases the generation of astrocytes in a dose-dependent manner. nih.govnii.ac.jpresearchgate.net This effect is specific to the astrocyte lineage, as the compound does not appear to influence the generation of neurons or the other major glial cell type, oligodendrocytes, under these conditions. nih.govnii.ac.jpresearchgate.net Again, this activity is unique to this compound, as its parent compound AMP does not produce the same effect. nih.govnii.ac.jp

The molecular mechanism behind this compound's potentiation of astrogenesis involves the activation of the STAT3 (signal transducer and activator of transcription 3) signaling pathway. nih.govacs.orgresearchgate.net Studies have shown that this compound increases the phosphorylation of STAT3. nih.govacs.orgresearchgate.net Phosphorylated STAT3 is a key transcription factor that directly mediates the expression of astrocyte-specific genes. nih.govacs.org Therefore, the findings suggest that this compound facilitates the differentiation of NSCs into astrocytes by activating the STAT3 pathway. nih.govacs.orgjbums.org

| Process | Effect of this compound | Mechanism | Cell Type | Reference |

| Astrogenesis | Potentiates astrocyte generation | Increases phosphorylation and activation of STAT3 | Neural Stem/Progenitor Cells (NSCs) | nih.govacs.orgresearchgate.net |

Immunomodulatory and Anti-inflammatory Effects

Adenosine N1-oxide (this compound), a compound identified in Royal Jelly, demonstrates significant immunomodulatory and anti-inflammatory properties. nutrahacker.comtandfonline.comdergipark.org.tr These effects are attributed to its ability to modulate key signaling pathways and cellular responses involved in inflammation. jst.go.jpmdpi.com Research indicates that its functional potency in anti-inflammatory activities is greater than its parent molecule, adenosine. nih.govresearchgate.net

This compound has been shown to effectively inhibit the secretion of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). jst.go.jpresearchgate.net In studies using mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), this compound demonstrated a dose-dependent inhibition of both TNF-α and IL-6 production. nih.govresearchgate.net Notably, this inhibition occurred at concentrations that did not affect the viability of the macrophage cells. jst.go.jpresearchgate.net The inhibitory capacity of this compound on cytokine production was found to be significantly more potent than that of adenosine. nih.govresearchgate.net For instance, this compound inhibited the release of these inflammatory mediators at much lower concentrations compared to adenosine in both peritoneal macrophages and the human monocytic cell line THP-1. nih.govresearchgate.net

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS/IFN-γ-stimulated Mouse Peritoneal Macrophages

| Compound | Concentration | TNF-α Inhibition | IL-6 Inhibition | Cell Viability |

|---|---|---|---|---|

| This compound (ANO) | 0.1 µM | Significant Inhibition | Significant Inhibition | Unaffected |

| This compound (ANO) | 1.0 µM | Strong Inhibition | Strong Inhibition | Unaffected |

| Adenosine | 10 µM | Moderate Inhibition | Moderate Inhibition | Unaffected |

| Adenosine | 100 µM | Significant Inhibition | Significant Inhibition | Unaffected |

Data synthesized from studies demonstrating the dose-dependent inhibitory effects of this compound compared to adenosine. nih.govresearchgate.net

The anti-inflammatory action of this compound extends to its ability to modulate signaling pathways activated by Toll-like receptors (TLRs). jst.go.jp TLRs are crucial components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and trigger inflammatory responses. frontiersin.org this compound has been observed to inhibit IL-6 secretion from peritoneal macrophages that were stimulated by agonists for various TLRs, including TLR1/2 (stimulated by Pam3CSK4), TLR3 (stimulated by Poly I:C), and TLR4 (stimulated by LPS). nih.govresearchgate.net This broad inhibitory action on responses to different TLR agonists suggests that this compound may target a common downstream signaling component or a regulatory pathway that integrates signals from multiple TLRs. nih.gov

Table 2: Inhibition of IL-6 Secretion by this compound in Mouse Peritoneal Macrophages Stimulated with Various TLR Agonists

| TLR Agonist | TLR Target | IL-6 Secretion |

|---|---|---|

| Pam3CSK4 | TLR1/TLR2 | Inhibited by ANO |

| Poly I:C | TLR3 | Inhibited by ANO |

| LPS | TLR4 | Inhibited by ANO |

| Zymosan A | TLR2/TLR6 | Inhibited by ANO |

This table summarizes findings on how this compound (ANO) affects IL-6 production in response to stimulation by different TLR agonists. researchgate.net

A key mechanism underlying the anti-inflammatory effects of this compound involves the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase-3β (GSK-3β) signaling pathway. jst.go.jpjst.go.jp This pathway is a well-documented negative regulator of inflammatory responses. jst.go.jpfrontiersin.orgthno.org Studies have shown that in LPS-stimulated RAW264.7 macrophage-like cells, this compound treatment leads to an up-regulation in the phosphorylation of both Akt (at Ser473) and its downstream target GSK-3β (at Ser9). jst.go.jpjst.go.jp The phosphorylation of GSK-3β at this specific serine residue results in its inactivation. mdpi.comthno.org The inactivation of GSK-3β is known to suppress the production of pro-inflammatory cytokines. mdpi.com This activation of the PI3K/Akt/GSK-3β pathway by this compound provides a distinct mechanism for its anti-inflammatory actions, as it does not appear to affect the phosphorylation of mitogen-activated protein kinase (MAPK) family members or the nuclear factor-κB (NF-κB) p65 subunit in the same context. jst.go.jpjst.go.jp

Antiviral Mechanisms

This compound is recognized as a potent and highly selective inhibitor of vaccinia virus replication. asm.orgnih.govnih.gov Its antiviral activity is attributed to a novel mechanism that selectively targets viral gene expression at the translational level. asm.org

The primary antiviral action of this compound against vaccinia virus is the complete blockage of viral DNA replication and late protein synthesis. asm.orgnih.gov This effect is a direct consequence of a failure in the expression of viral early genes. asm.orgnih.gov Although vaccinia virus early mRNAs are produced in the presence of this compound, the synthesis of the corresponding early viral proteins is prevented. asm.orgnih.gov This indicates that the compound specifically interferes with the translation of these viral transcripts. nih.govjmb.or.kr Crucially, this inhibitory effect is selective for the virus, as host cell protein synthesis remains unaffected by this compound. asm.orgnih.gov

The mechanism of translational inhibition is linked to the metabolic conversion of this compound within the cell. The predominant metabolite, Adenosine N1-oxide triphosphate (ANO-TP), can act as a substitute for Adenosine Triphosphate (ATP) in the process of RNA synthesis catalyzed by purified vaccinia virus RNA polymerase. asm.orgnih.govnih.gov Research demonstrates that ANO-TP can be incorporated into viral mRNAs during transcription. asm.org This incorporation of the modified nucleotide into the viral mRNA transcripts is believed to be the reason they cannot be efficiently translated by the cellular machinery, thus selectively halting viral gene expression. asm.orgnih.gov While ANO-TP can substitute for ATP, it does not inhibit the process of early transcription when ATP is also present. asm.orgnih.govnih.gov

Molecular Interactions and Receptor Pharmacology

Engagement with Adenosine (B11128) Receptors

AMP N1-oxide exerts its effects through interactions with adenosine receptors, a family of G protein-coupled receptors that play critical roles in various physiological processes.

The adenosine A2A receptor (A2A receptor) is a primary target for this compound's biological activities. Studies have consistently demonstrated that this compound's effects, including the induction of neurite outgrowth and suppression of cell proliferation, are mediated via this specific receptor subtype tandfonline.comnih.govgoogle.com. The compound has been shown to elicit neuronal differentiation in PC12 cells and inhibit their growth through signaling pathways initiated by the A2A receptor, particularly those involving Protein Kinase A (PKA) nih.govnih.gov. Furthermore, this compound's ability to promote neurite outgrowth from PC12 cells is directly linked to its interaction with the A2A receptor, often in conjunction with integrin signaling tandfonline.comjst.go.jp. The antagonist for the A2A receptor, ZM241385, has been shown to diminish the phosphorylation of CREB induced by this compound, further substantiating the role of A2A receptor-mediated PKA activation in its signaling mechanism nih.gov. Similarly, ZM241385 has been observed to block process formation induced by this compound, reinforcing the predominant role of the A2A receptor tandfonline.com.

While detailed quantitative binding affinity data (e.g., Ki or Kd values) for this compound with specific adenosine receptor subtypes are not extensively detailed in the provided literature, functional studies strongly implicate the A2A receptor. The presence of the N1-oxide group on the adenine (B156593) base is suggested to enhance receptor binding affinity and downstream signaling compared to its parent compound, adenosine monophosphate (AMP) . Research into AMP-binding enzymes indicates that the N1 position of adenine is crucial for binding interactions, often involving specific hydrogen bond patterns within the enzyme's active site acs.org. This structural modification in this compound likely contributes to its selective engagement and potentiation of signaling through specific adenosine receptor subtypes, particularly A2A .

Intracellular Signaling Cascades

Upon binding to its target receptors, this compound initiates a cascade of intracellular signaling events that ultimately lead to cellular responses.

This compound significantly influences the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to the activation of Protein Kinase A (PKA). Activation of the A2A receptor by this compound is known to increase intracellular cAMP levels, which in turn activates PKA nih.gov. This PKA activation is a critical step in mediating this compound's effects, including neuronal differentiation and cell growth inhibition nih.govnih.gov. The efficacy of this compound in promoting neurite outgrowth is notably reduced when PKA activity is inhibited by selective inhibitors such as KT5720 nih.govnih.gov. Moreover, the growth-suppressing effects of this compound on PC12 cells can be restored by KT5720, highlighting PKA's central role in these processes nih.govnih.gov. The compound's ability to induce CREB phosphorylation is also dependent on this A2A receptor-mediated PKA signaling nih.gov. Derivatives of cAMP, such as 1-NO-cAMP, are recognized for their roles in signal transduction, potentially modulating interactions with PKA ontosight.ai.

A key downstream event influenced by this compound is the phosphorylation of the cAMP/Calcium-Response Element-Binding Protein (CREB) nih.govnih.gov. This compound stimulates CREB phosphorylation in a dose-dependent manner, with notable increases observed at concentrations up to 500 μM nih.gov. This phosphorylation event is directly linked to A2A receptor activation and subsequent PKA signaling nih.gov. The involvement of the A2A receptor in CREB phosphorylation is confirmed by the observation that the selective antagonist ZM241385 diminishes this effect nih.gov. Importantly, A2A signal-mediated activation of CREB is known to promote neurite outgrowth independently of the MAPK signaling pathway nih.gov.

This compound also engages with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) nih.govnih.gov. Research indicates that this compound stimulates the phosphorylation of MAPK in a dose-dependent manner, with effects observed from 4 to 500 μM nih.gov. While this compound can activate ERK1/2, its induced neurite outgrowth is notably independent of this MAPK activation nih.govnih.gov. This is supported by findings that inhibiting MAPK activation with PD98059 does not affect this compound-induced neuritegenesis, whereas PKA inhibition does nih.govnih.gov. The phosphorylation of MAPK by this compound occurs via A2A receptor-mediated MEK activation, independent of PKA activity nih.gov. Although adenosine A2A receptor activation can lead to both PKA and ERK1/2 activation, this compound's neurite outgrowth-promoting activity appears to be primarily driven by the PKA/CREB axis rather than the MAPK pathway nih.govsci-hub.se. Nevertheless, this compound and related compounds are recognized for activating the MAPK/ERK1/2 pathway, which can promote neurite outgrowth and PC12 cell differentiation sci-hub.se. The MAPK pathway, including ERK1/2, is generally activated by various extracellular stimuli and plays roles in cellular proliferation and differentiation scienceopen.com.

Data Tables

Table 1: Dose-Dependent Phosphorylation Effects of this compound in PC12 Cells

| Target Protein | Concentration Range of this compound | Observed Effect | Reference |

| CREB | Up to 500 μM | Dose-dependent increase in phosphorylation. | nih.gov |

| MAPK (ERK1/2) | 4 to 500 μM | Dose-dependent increase in phosphorylation. | nih.gov |

Compound List

Adenosine Monophosphate (AMP)

this compound

Adenosine

Cyclic Adenosine Monophosphate (cAMP)

1-NO-cAMP

Protein Kinase A (PKA)

Calcium-Response Element-Binding Protein (CREB)

Mitogen-Activated Protein Kinase (MAPK)

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2)

MEK

Adenosine A2A Receptor (A2A receptor)

Adenosine A1 Receptor (A1R)

Adenosine A2B Receptor (A2BR)

Adenosine A3 Receptor (A3R)

TRAX

NGF (Nerve Growth Factor)

PD98059 (MEK inhibitor)

KT5720 (PKA inhibitor)

ZM241385 (A2A receptor antagonist)

GRGDS (Pentapeptide)

PERJ (Royal Jelly Extract)

Adenosine Monophosphate N1-oxide

1-hydroxy-6-iminopurin-9-yl

Adenosine cyclic 3',5'-phosphate N1-oxide

3',5'-cyclic AMP 1-oxide

3',5'-cyclic this compound

Nitric Oxide (NO)

Cyclic Guanosine Monophosphate (cGMP)

Phosphodiesterase (PDE)

Phosphodiesterase 2 (PDE2)

Phosphodiesterase 3 (PDE3)

Phosphodiesterase 5 (PDE5)

Protein Kinase G (PKG)

AKT/PKB

PKC

Gαs

Gαi

PGI2 (Prostaglandin I2)

PGE1 (Prostaglandin E1)

Thrombin

ADP

Thomboxane (TxA2)

TNF-α

IL-1 (Interleukin-1)

IL-4 (Interleukin-4)

IL-5 (Interleukin-5)

IL-6 (Interleukin-6)

IL-8 (Interleukin-8)

IL-10 (Interleukin-10)

IL-12 (Interleukin-12)

IFN-γ (Interferon-gamma)

Metabolic Fate and Enzymatic Processing

Phosphorylation by Adenosine (B11128) Kinase to AMP N1-oxide

Research indicates that adenosine kinase plays a role in the metabolic processing related to N1-oxidized adenine (B156593) nucleotides. While the precise substrate and product relationship in the context of formation of this compound is complex, adenosine kinase is a key enzyme in the phosphorylation of nucleosides and nucleotides. Studies suggest that adenosine kinase is involved in the phosphorylation pathways that can lead to the formation of this compound, potentially from adenosine N1-oxide, or as part of broader purine (B94841) metabolism researchgate.netscribd.com. The precise enzymatic step for this compound synthesis involving adenosine kinase is an area of ongoing investigation, but its role in nucleotide phosphorylation highlights its relevance in the metabolic cascade of these compounds.

Formation of Higher N1-Oxidized Adenine Nucleotides (ADP N1-oxide, ATP N1-oxide)

Following its formation, this compound can be further phosphorylated to generate higher energy N1-oxidized adenine nucleotides, namely adenosine diphosphate (B83284) N1-oxide (ADP N1-oxide) and adenosine triphosphate N1-oxide (ATP N1-oxide). This sequential phosphorylation is a common pathway for adenine nucleotides, enabling the storage and transfer of cellular energy. While direct enzymatic studies detailing the conversion of this compound to ADP N1-oxide and subsequently to ATP N1-oxide are not extensively published, it is mechanistically plausible that enzymes such as adenylate kinase and nucleoside diphosphate kinase, which are responsible for the phosphorylation of their non-oxidized counterparts, also mediate these conversions for the N1-oxide derivatives scribd.comresearchgate.netscispace.com.

Interactions with Adenylate Kinase and Nucleoside Diphosphate Kinase Activities

Adenylate kinase (also known as myokinase) is a crucial enzyme in cellular energy metabolism, catalyzing the reversible interconversion of AMP, ADP, and ATP. Studies suggest that this compound may interact with adenylate kinase, potentially serving as a substrate or modulator. Similarly, nucleoside diphosphate kinase (NDPK) is responsible for the transphosphorylation of nucleoside diphosphates to nucleoside triphosphates. Research implies that NDPK activities may also be involved in processing ADP N1-oxide and ATP N1-oxide, thereby integrating these modified nucleotides into cellular energy transfer pathways scribd.comscispace.com. The precise kinetic parameters and substrate specificities of these enzymes towards N1-oxidized nucleotides are areas for further detailed investigation.

Stability and Resistance to Adenosine Deaminase-Mediated Catabolism

A significant characteristic of N1-oxidized adenine compounds, including this compound and adenosine N1-oxide (ANO), is their remarkable stability against enzymatic degradation, particularly by adenosine deaminase (ADA). ADA is a key enzyme responsible for the catabolism of adenosine into inosine. Studies have demonstrated that adenosine N1-oxide is refractory to ADA-mediated deamination, remaining stable in culture media over extended periods where adenosine is rapidly degraded nih.govresearchgate.netnih.gov. This resistance to catabolism by ADA is attributed to the N1-oxidation of the adenine base, which alters the substrate's recognition and binding by the enzyme. This enhanced stability suggests that N1-oxidized nucleotides may persist longer in cellular environments, potentially prolonging their biological effects.

Comparative Biochemistry and Structure Activity Relationships

Structure-Activity Analysis of AMP N1-oxide versus Adenosine (B11128) Monophosphate (AMP)

Differential Potency in Neurite Outgrowth Induction

A notable distinction between this compound and its parent compound, adenosine monophosphate (AMP), lies in their capacity to induce neurite outgrowth in cultured rat pheochromocytoma PC12 cells. Research has demonstrated that this compound is significantly more potent in this regard. tandfonline.com Specifically, this compound can elicit process formation from approximately 50% of PC12 cells at a concentration of 4 µM, whereas a much higher concentration of 100 µM of AMP is required to achieve a similar effect. tandfonline.com This indicates that this compound is roughly 20 to 30 times more active than AMP in promoting neurite extension. tandfonline.com

The neurite outgrowth-promoting activity of both compounds is believed to be mediated by adenylate cyclase-coupled adenosine A2A receptors. tandfonline.comnih.gov Activation of these receptors leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA). nih.gov However, the substantial difference in effective concentrations suggests that this compound may have a higher affinity for the A2A receptor compared to AMP. tandfonline.com This higher affinity could lead to a more robust activation of the downstream signaling cascade at lower concentrations. tandfonline.com

| Compound | Effective Concentration for 50% Neurite Outgrowth | Relative Potency |

| This compound | 4 µM | ~20-30x higher than AMP |

| Adenosine Monophosphate (AMP) | 100 µM | Baseline |

Distinct Effects on Cell Proliferation and Differentiation

Beyond neurite outgrowth, this compound and AMP exhibit divergent effects on the proliferation and differentiation of various cell types. In PC12 cells, this compound not only promotes neuronal differentiation, as evidenced by neurite formation and the expression of the mature neuron protein neurofilament M, but it also suppresses cell proliferation. nih.govoup.com Cell growth is significantly inhibited by this compound at concentrations of 4 µM and higher. tandfonline.com In contrast, AMP does not affect the proliferation of PC12 cells even at a concentration of 100 µM. tandfonline.com This growth inhibition by this compound is a characteristic feature that often precedes neuronal differentiation in these cells. tandfonline.comnih.gov

In the context of neural stem/progenitor cells (NSCs), the effects are more nuanced. At low micromolar concentrations, both this compound and AMP can similarly enhance the proliferation-inducing activity of basic fibroblast growth factor (FGF-2), even though neither compound alone affects NSC proliferation. nih.gov However, at higher concentrations (over 20 µM), this compound markedly suppresses NSC growth, a phenomenon not observed with AMP. nih.gov Furthermore, this compound, but not AMP, dose-dependently increases the generation of astrocytes from NSCs when cultured in the absence of FGF-2, suggesting a role in directing cell fate towards an astrocytic lineage. nih.gov This is associated with the phosphorylation of STAT3 (signal transducer and activator of transcription 3), a key transcription factor in astrogenesis. nih.govjbums.org

| Feature | This compound | Adenosine Monophosphate (AMP) |

| PC12 Cell Proliferation | Inhibits at ≥ 4 µM tandfonline.com | No effect at 100 µM tandfonline.com |

| PC12 Cell Differentiation | Induces neuronal differentiation nih.govoup.com | Weakly induces neurite outgrowth tandfonline.com |

| NSC Proliferation (with FGF-2) | Enhances at low µM, inhibits at >20 µM nih.gov | Enhances at low µM nih.gov |

| NSC Differentiation | Promotes astrogenesis nih.gov | No effect on astrogenesis nih.gov |

Comparison with Adenosine N1-oxide (ANO) and Other N1-Oxidized Nucleosides/Nucleotides

Relative Anti-inflammatory Potency and Mechanism Dissimilarities

This compound's anti-inflammatory properties can be contextualized by comparing it with its dephosphorylated form, adenosine N1-oxide (ANO). Both compounds, found in royal jelly, exhibit anti-inflammatory activities. nih.gov ANO has been shown to inhibit the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from stimulated macrophages at much lower concentrations than adenosine. nih.govresearchgate.netjst.go.jp A key reason for ANO's potent anti-inflammatory activity is its resistance to adenosine deaminase, an enzyme that rapidly degrades adenosine, thus prolonging its biological effects. nih.govjst.go.jp

While direct comparative studies on the anti-inflammatory potency of this compound versus ANO are limited, the available information on ANO highlights the significance of the N1-oxide modification for anti-inflammatory action. nih.gov The anti-inflammatory effects of ANO are superior to those of adenosine and are not solely explained by its resistance to deamination. nih.gov ANO has demonstrated a broader and more potent inhibitory effect on a spectrum of pro-inflammatory cytokines compared to selective adenosine receptor agonists. nih.gov For instance, in mouse peritoneal macrophages, ANO was more effective than selective agonists for A1, A2A, and A3 adenosine receptors in suppressing a wide range of pro-inflammatory cytokines. nih.gov This suggests a potentially unique mechanism of action that may differ from or be broader than that of its parent compound, adenosine. nih.gov

The presence of the ribose moiety is crucial for the potent inhibitory activity of ANO, as adenine (B156593) N1-oxide showed a weaker anti-inflammatory effect compared to adenine. nih.gov This underscores the importance of the entire nucleoside structure in mediating these effects.

Shared and Unique Biological Activities

N1-oxidized purine (B94841) nucleosides and nucleotides, including this compound and ANO, represent a class of molecules with distinct biological activities compared to their non-oxidized counterparts. A shared characteristic is their involvement in anti-inflammatory and neurotrophic processes. nih.govmdpi.com For example, both this compound and ANO, which are present in royal jelly, are recognized for these properties. researchgate.net

However, there are also unique activities associated with specific N1-oxidized compounds. For instance, adenosine N1-oxide has been shown to inhibit the replication of vaccinia virus by blocking the translation of viral early mRNAs. oup.com This antiviral activity highlights a specific biological function that may not be shared across all N1-oxidized nucleosides.

The broader category of nucleoside analogs, which includes modified nucleosides like N1-oxidized variants, encompasses a wide range of biological activities, including antimicrobial and antiviral effects. acs.orgmdpi.commedchemexpress.comnih.govresearchgate.net The specific modifications to the nucleobase or the sugar moiety can drastically alter the biological function, leading to compounds with potential therapeutic applications. acs.orgmdpi.comresearchgate.net

Future Directions in Amp N1 Oxide Research

Integration of Omics Approaches for Comprehensive Understanding

To achieve a holistic understanding of AMP N1-oxide's biological impact, the integration of "omics" technologies is a critical next step. These approaches can map the global changes occurring within a biological system in response to the compound.

Genomics and Transcriptomics: These tools can identify genes and signaling pathways that are modulated by this compound. For instance, transcriptomic analysis of neuronal cells treated with this compound could reveal the full spectrum of genes involved in the neurite outgrowth it promotes. nih.gov Similarly, in immune cells, it could uncover novel anti-inflammatory pathways beyond those already identified. nih.gov

Proteomics: This approach will identify the specific proteins whose expression or post-translational modification is altered by this compound. This could confirm the involvement of proteins in known pathways, such as the protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways in neuronal cells, and identify new protein targets. nih.govnih.gov

Metabolomics: Analyzing the metabolome of cells or organisms exposed to this compound can provide insights into how it affects cellular metabolism. This could be particularly relevant for understanding its role in cell differentiation and immune responses, processes that are tightly linked to metabolic shifts.

By combining these omics datasets, researchers can construct comprehensive network models of this compound's mechanism of action, moving from a single-pathway focus to a systems-level understanding.

Elucidation of Physiological Roles in Complex Biological Systems

While initial research has established the neurotrophic and anti-inflammatory effects of this compound in cell culture and animal models, its broader physiological significance remains to be fully explored. nih.govnih.gov Future research should aim to understand its role in more complex, integrated biological systems.

Key areas of investigation include:

Immune System Regulation: this compound has demonstrated potent anti-inflammatory effects, inhibiting the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages. nih.govresearchgate.net Further studies are needed to determine its influence on the entire immune landscape, including adaptive immunity and the resolution of inflammation in chronic disease models. Its ability to modulate the PI3K/Akt/GSK-3β signaling pathway suggests a role in regulating immune cell function and survival. nih.gov

Tissue Regeneration and Development: The compound's ability to promote osteogenic (bone) and adipocyte (fat cell) differentiation via the PI3K/Akt signaling pathway points towards a potential role in tissue development and repair. nih.gov Investigating its effects on other stem cell populations and in models of tissue injury could reveal novel regenerative properties.

Table 1: Summary of Key Research Findings on this compound's Biological Effects

| Biological Process | Model System | Key Findings | Signaling Pathway Implicated | Reference |

|---|---|---|---|---|

| Neuronal Differentiation | Rat Pheochromocytoma PC12 Cells | Induces neurite outgrowth, suppresses cell proliferation, stimulates neurofilament M expression. | Adenosine (B11128) A2A Receptor, PKA, MAPK/CREB | nih.govnih.gov |

| Anti-inflammatory Action | RAW264.7 Macrophages, Endotoxin (B1171834) Shock Model | Inhibits LPS-induced secretion of TNF-α and IL-6; reduces lethality in endotoxin shock. | PI3K/Akt/GSK-3β | nih.gov |

| Stem Cell Differentiation | MC3T3-E1 Pre-osteoblasts, 3T3-L1 Preadipocytes | Promotes differentiation into osteoblasts and adipocytes. | PI3K/Akt | nih.gov |

Application as a Molecular Probe for Investigating Adenosine Receptor Biology and Signal Transduction

This compound's specific mode of action makes it a valuable tool for basic research. Its effects on neuronal and immune cells are mediated through adenosine receptors, particularly the A2A subtype. nih.govnih.gov This specificity allows it to be used as a molecular probe to dissect the complex biology of adenosine signaling.

Future applications include:

Mapping A2A Receptor Pathways: Researchers can use this compound to selectively activate A2A receptor pathways and trace their downstream consequences. Studies have already shown it can stimulate both the PKA and MAPK/CREB pathways. nih.govnih.gov It can be used to further explore how these pathways interact and contribute to specific cellular outcomes like neurite outgrowth, independent of MAPK activation for neuritogenesis itself. nih.gov

Investigating Signal Transduction Crosstalk: The compound's activation of distinct pathways in different cell types (e.g., PKA in PC12 cells, PI3K/Akt in RAW264.7 cells) provides an opportunity to study how a single ligand can elicit diverse cellular responses depending on the cellular context. nih.govnih.gov

Receptor Pharmacology: As a naturally occurring adenosine receptor agonist, comparing its binding affinity, potency, and downstream signaling to synthetic agonists can provide new insights into the structure-function relationship of adenosine receptors. nih.govnih.gov

Development of Novel Research Models for Studying Neurogenesis and Inflammatory Processes

To translate the promising in vitro findings into a more physiologically relevant context, the development of advanced research models is essential.

Neurogenesis Models: Current research has heavily relied on the PC12 cell line, which is a foundational model for neuronal differentiation. tandfonline.comnih.gov Future studies could employ more complex models such as:

Primary neuronal cultures: To verify effects in non-cancerous, primary brain cells.

Brain organoids: To study its influence on human neurogenesis and neural circuit formation in a three-dimensional environment.

Animal models of neurodegenerative diseases: To assess its potential neuro-restorative or neuroprotective effects in conditions like Parkinson's or Alzheimer's disease.

Inflammatory Process Models: The anti-inflammatory properties have been demonstrated in macrophage cell lines and acute endotoxin shock models. nih.govresearchgate.net To better understand its potential for treating inflammatory disorders, future research should utilize:

Co-culture systems: Models that include multiple immune cell types to study its effect on intercellular communication during an inflammatory response.

Chronic inflammation models: Animal models of chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease to evaluate its long-term efficacy.

Human immune cells: Validating the findings in primary human immune cells to ensure the relevance of the results to human physiology.

By leveraging these advanced models, the scientific community can build a more comprehensive picture of this compound's therapeutic potential and its fundamental role in biology.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Adenosine Monophosphate N1-oxide | This compound |

| Adenosine Monophosphate | AMP |

| Tumor Necrosis Factor-alpha | TNF-α |

| Interleukin-6 | IL-6 |

| Lipopolysaccharide | LPS |

| PD98059 | - |

| KT5720 | - |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.